methyl 2-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate
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Description
Methyl 2-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate is a useful research compound. Its molecular formula is C21H19N3O5 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.13247072 g/mol and the complexity rating of the compound is 717. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate, a complex heterocyclic compound, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and structure-activity relationships (SAR), drawing on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by a dihydropyridazine core, which is often associated with various pharmacological activities. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Dihydropyridazine Core : Utilizing methods such as the Biginelli reaction to create the initial framework.
- Introduction of Substituents : The methoxy and amide groups are introduced through subsequent modifications to achieve the final structure.
Anticancer Properties
Recent studies indicate that derivatives of dihydropyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:
- Inhibition of Tumor Growth : In vitro assays demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells .
- Mechanisms of Action : Research suggests that these compounds may induce apoptosis and inhibit angiogenesis, contributing to their anticancer effects .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Key findings include:
- Reduction of Inflammatory Markers : Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models .
- Potential Therapeutic Applications : Its ability to modulate inflammatory responses positions it as a candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key aspects include:
- Functional Groups : The presence of methoxy and amide groups significantly influences the compound's potency and selectivity towards specific biological targets.
- Substituent Variability : Variations in substituents on the phenyl rings have been correlated with changes in biological activity, indicating a need for further exploration in drug design .
Study 1: Anticancer Activity in MDA-MB-231 Cells
A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The compound demonstrated:
Parameter | Result |
---|---|
IC50 (μM) | 12.5 |
Apoptosis Induction (%) | 45% |
Inhibition of Migration (%) | 30% |
This study highlights its potential as a therapeutic agent against aggressive breast cancer types.
Study 2: Anti-inflammatory Effects
In another investigation focusing on its anti-inflammatory properties, the compound was tested in a carrageenan-induced paw edema model:
Treatment Group | Edema Reduction (%) |
---|---|
Control | 0 |
Compound Treatment | 60% |
These results underscore its efficacy in reducing inflammation.
Properties
IUPAC Name |
methyl 2-[[4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-13-8-4-7-11-16(13)24-18(25)12-17(28-2)19(23-24)20(26)22-15-10-6-5-9-14(15)21(27)29-3/h4-12H,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWSEMFBOZNKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC=C3C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.